molecular formula C9H8FN3 B1444236 4-(2-fluorophenyl)-1H-imidazol-2-amine CAS No. 1540148-93-3

4-(2-fluorophenyl)-1H-imidazol-2-amine

Cat. No. B1444236
M. Wt: 177.18 g/mol
InChI Key: PKPKFXMOWDZULC-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-1H-imidazol-2-amine (FPA) is a synthetic compound with a wide range of applications in scientific research. FPA has been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Antibacterial Activity

  • Scientific Field : Biochemistry
  • Application Summary : This compound has been used in the synthesis of Schiff base metal (II) complexes, which have shown significant antibacterial activity .
  • Methods of Application : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The resulting Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity .
  • Results : The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

Flame Retardancy and Dielectric Properties

  • Scientific Field : Material Science
  • Application Summary : A fluorine-containing diphenylphosphine oxide derivative (benzyl (4-fluorophenyl)phenylphosphine oxide, BFPPO) was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin (EP) .
  • Methods of Application : BFPPO-modified EP thermosets were prepared by curing a mixture of BFPPO and diglycidyl ether of bisphenol A (DGEBA) with 4,4′-diaminodiphenylsulfone (DDS) .
  • Results : The resulting EP thermosets achieved a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating when the phosphorus content was 0.9 wt.% . The incorporation of BFPPO reduced the dielectric constant and dielectric loss factor of the EP thermosets at different frequencies .

Opioid Receptor Labeling

  • Scientific Field : Neuropharmacology
  • Application Summary : This compound is a fluorinated analogue of phenazocine, an opioid drug of the benzomorphan group, which was developed as a radioligand for the purpose of labeling opioid receptors during PET scans .
  • Methods of Application : The compound acts as a full agonist of the opioid receptors with preferential affinity for the μ-opioid receptor .
  • Results : The compound has approximately 6x the affinity of morphine for the μ-opioid receptor, similar but slightly lower affinity for the δ-opioid receptor, and very low affinity for the κ-opioid receptor .

Synthesis of Schiff Base Metal (II) Complexes

  • Scientific Field : Inorganic Chemistry
  • Application Summary : This compound has been used in the synthesis of Schiff base metal (II) complexes .
  • Methods of Application : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The resulting Schiff base ligand and its metal (II) complexes were characterized using various techniques .
  • Results : The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

properties

IUPAC Name

5-(2-fluorophenyl)-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPKFXMOWDZULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-fluorophenyl)-1H-imidazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-fluorophenyl)-1H-imidazol-2-amine
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4-(2-fluorophenyl)-1H-imidazol-2-amine
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4-(2-fluorophenyl)-1H-imidazol-2-amine
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4-(2-fluorophenyl)-1H-imidazol-2-amine
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4-(2-fluorophenyl)-1H-imidazol-2-amine

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